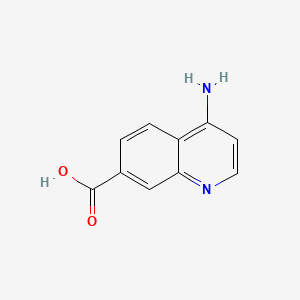

4-Aminoquinoline-7-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCXCLCEVZPSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677848 | |

| Record name | 4-Aminoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-87-2 | |

| Record name | 4-Aminoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Elucidation in 4 Aminoquinoline 7 Carboxylic Acid Derivatives

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of 4-aminoquinoline (B48711) derivatives is highly dependent on the nature and position of various substituents on the quinoline (B57606) ring and the 4-amino side chain. nih.govnih.gov

Modifications to the amino group at the 4-position and its appended side chain have been a primary focus of SAR studies to enhance biological activity and overcome drug resistance. nih.govtandfonline.com The basicity of the side chain nitrogen is a critical factor, though not always essential for activity. tandfonline.com

Alterations in the side chain length of 4-aminoquinolines have been shown to significantly impact their activity against resistant parasite strains. tandfonline.com For instance, short-chain analogs of chloroquine (B1663885) have demonstrated potency against chloroquine-resistant (CQ-R) strains of P. falciparum. nih.gov However, these shorter-chain derivatives can be susceptible to biotransformation through dealkylation, which can reduce their efficacy. nih.gov Research has also shown that increasing the chain length by homologation of α-amino acids to β-amino acids can lead to a positive effect on antiplasmodial activities. nih.gov A compound derived from glycine (B1666218) with an increased chain length showed a tenfold higher activity than chloroquine against a resistant strain. nih.gov

Replacing the typical diethylamino function with various heterocyclic rings such as piperidinyl, pyrrolidinyl, morpholinyl, and piperazinyl has led to a substantial increase in antimalarial activity. tandfonline.com Furthermore, introducing a thiazolidine-4-one ring to the lateral side chain of 4-aminoquinolines has resulted in compounds with improved antimalarial activity, with some being more effective than chloroquine. tandfonline.comtandfonline.com The introduction of an amide bond with a heterocyclic ring system to the side chain has also been shown to enhance antimalarial activity. researchgate.net

The presence of a basic terminal amine in the side chain is often considered a key pharmacophore for the leishmanicidal activity of amodiaquine (B18356) analogs. frontiersin.org Its replacement with hydroxyl-methyl or chloro-methyl moieties led to a significant decrease in activity. frontiersin.org However, some studies have indicated that the basicity of the side chain nitrogen is not an absolute requirement for the antiplasmodial activity of 4-aminoquinolines. tandfonline.com For example, 4-aminoquinoline-derived guanidine (B92328) and tetramethylguanidine analogues have shown promising activity. tandfonline.comtandfonline.com

Table 1: Effect of Side Chain Modification on Antimalarial Activity

| Compound/Modification | Key Finding | Reference |

| Short-chain chloroquine analogs | Active against CQ-resistant P. falciparum strains. | nih.gov |

| Increased chain length (glycine-derived) | 10-fold higher activity than chloroquine against a resistant strain. | nih.gov |

| Piperazine moiety in the side chain | Active against CQ-resistant P. falciparum strains. | nih.gov |

| Thiazolidine-4-one ring substitution | Improved antimalarial activity, some more effective than chloroquine. | tandfonline.comtandfonline.com |

| Guanidine and tetramethylguanidine analogues | Promising activity against CQ-sensitive and CQ-resistant strains. | tandfonline.comtandfonline.com |

Electron-withdrawing groups at the 7-position have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the alkyl side chain. nih.govresearchgate.net This modulation of basicity can influence the accumulation of the drug in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action. nih.govresearchgate.net A direct proportionality has been observed between antiplasmodial activity (normalized for pH trapping) and β-hematin inhibitory activity. nih.gov The β-hematin inhibitory activity, in turn, correlates with the electron-withdrawing capacity of the group at the 7-position. nih.gov

The position of the carboxylic acid group is crucial. For example, in a series of quinoline derivatives, those with a carboxylic acid at position 3 have been investigated as antibacterial agents. acs.org In another context, derivatives with a carboxylic acid at position 4 have been shown to enhance lipophilicity and improve membrane permeability in antibacterial studies. While direct studies on 4-aminoquinoline-7-carboxylic acid are less common, the established importance of the 7-position suggests that a carboxylic acid here would significantly influence the electronic landscape of the quinoline ring and, consequently, its interaction with biological targets. nih.gov

Substitutions on the quinoline ring, beyond the 4-amino and 7-carboxylic acid groups, can fine-tune the biological activity of the molecule. nih.govnih.gov The presence of a 7-chloro group is a well-established requirement for β-hematin inhibitory activity in many 4-aminoquinoline antimalarials. acs.org

Studies on a series of N¹,N¹-diethyl-N²-(4-quinolinyl)-1,2-ethanediamines with various substituents at the 7-position have provided valuable insights. nih.gov The antiplasmodial activity of these derivatives was found to be directly proportional to their β-hematin inhibitory activity after accounting for drug accumulation. nih.gov This inhibitory activity was correlated with both the hematin-quinoline association constant and the electron-withdrawing nature of the 7-substituent. nih.govresearchgate.net

The introduction of small hydrophobic groups at the 2- and 3-positions of the quinoline ring can improve binding affinity through hydrophobic interactions. peerj.comnih.gov Furthermore, appropriate substituents on the benzene (B151609) ring of the quinoline can be introduced to fit into specific sub-pockets of target enzymes. peerj.comnih.gov For instance, in the context of cholinesterase inhibitors, substituents that can interact with residues like Tyr130 and Glu199 are desirable. peerj.comnih.gov

In a study of 4-aminoquinoline analogs with diaryl ether, biaryl, and alkylaryl substitutions at the 7-position, the biaryl-containing subset showed consistently good potency against a drug-resistant malaria strain and good selectivity with regard to mammalian cytotoxicity. nih.gov This suggests that increased bulk and/or hydrophobicity at the 7-position can be advantageous. nih.gov

Table 2: Influence of Quinoline Ring Substituents on Activity

| Position | Substituent Type | Effect on Activity | Reference |

| 7 | Electron-withdrawing groups | Lowers pKa of quinoline and side chain nitrogens, correlates with β-hematin inhibition. | nih.govresearchgate.net |

| 7 | Biaryl groups | Good potency against drug-resistant malaria strains and good selectivity. | nih.gov |

| 2 and 3 | Small hydrophobic groups | Can improve binding affinity through hydrophobic contacts. | peerj.comnih.gov |

| Benzene ring | Appropriate substituents | Can be introduced to fit specific sub-pockets of target enzymes. | peerj.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net Several QSAR studies have been conducted on 4-aminoquinoline derivatives to understand the structural requirements for their activity and to design new, more potent analogs. nih.govresearchgate.net

Robust QSAR models have been developed for 4-aminoquinoline analogues active against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.gov These models, which utilize statistical methods like multiple linear regression and partial least squares, have shown good predictive capabilities. nih.gov The dominant descriptors in these models often support the hypothesis that chemical features enabling accumulation in the parasite's food vacuole are crucial for activity. nih.gov

In one study, statistically significant 2D-QSAR models were developed for a series of side-chain modified 4-amino-7-chloroquinolines against both chloroquine-sensitive (HB3) and resistant (Dd2) P. falciparum strains. researchgate.net The models highlighted the importance of specific physicochemical properties for antimalarial activity. researchgate.net Another study used molecular fingerprint analysis to partition training and test sets for CoMFA and CoMSIA model construction, leading to the design of novel compounds with ideal predicted biological activities and acceptable drug-like characteristics. ajol.info

QSAR studies have also been applied to other biological activities of quinoline derivatives. For instance, QSAR models for the inhibition of cytochrome P450s by 4-aminoquinoline derivatives have been developed to create predictive in-silico models. researchgate.net Similarly, QSAR studies on carboxylic acid derivatives as HIV-1 integrase inhibitors have revealed that polarizability and mass are the most influential atomic properties for their inhibitory activity. nih.gov

Application of Structure-Based Design Principles for Targeted Analogs

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands. This approach has been applied to the development of novel 4-aminoquinoline analogs.

For example, considering the simple structure and high inhibitory potency of 4-aminoquinoline against acetylcholinesterase (AChE), it has been identified as a good starting point for designing novel multifunctional AChE inhibitors for the treatment of Alzheimer's disease. peerj.com Structural analysis suggests that small hydrophobic groups at the 2- and 3-positions of the quinoline ring can enhance binding through hydrophobic contacts, and appropriate substituents on the benzene ring can be introduced to fit into sub-pockets of the enzyme's active site. peerj.comnih.gov

In the context of antiviral agents, structure-activity relationship studies have led to the discovery of potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH). acs.org The X-ray crystal structure of human DHODH bound to a biaryl ether analogue of a quinoline-4-carboxylic acid provided structural insights into the potent inhibition, guiding further design of targeted analogs. acs.org

The design of 4-aminoquinoline-derived thiazolidines as antimalarial agents targeting heme polymerization is another example of structure-based design. tandfonline.com These compounds were designed to form a complex with hematin (B1673048), thereby inhibiting the formation of hemozoin, a crucial detoxification process for the malaria parasite. tandfonline.comtandfonline.com Biophysical studies confirmed that these analogs form strong complexes with hematin and inhibit β-hematin formation in vitro. tandfonline.com

Mechanistic Investigations of Biological Activities Mediated by 4 Aminoquinoline 7 Carboxylic Acid Derivatives

Molecular Target Interaction Profiling

The biological effects of 4-aminoquinoline (B48711) derivatives are initiated by their interaction with specific molecular targets. These interactions can range from the inhibition of essential enzymes to the modulation of cellular receptor activity.

The ability of 4-aminoquinoline derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. Research has identified several key enzymatic targets.

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and amino acids. Certain 4-aminoquinoline derivatives have been designed as DHFR inhibitors. For instance, hybrid molecules combining the 4-aminoquinoline scaffold with a 1,3,5-triazine (B166579) moiety have been synthesized to target Plasmodium falciparum dihydrofolate reductase (pf-DHFR). scispace.comnih.gov These bifunctional hybrids aim to inhibit DHFR with the triazine portion while the quinoline (B57606) group concurrently inhibits heme polymerization. nih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH): As the rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, DHODH is a key target for antiproliferative and antimalarial drugs. nih.govtandfonline.com A structure-guided approach has led to the development of potent quinoline-4-carboxylic acid analogues that inhibit human DHODH (hDHODH) with IC₅₀ values in the nanomolar range. nih.gov For example, analogue 41 and 43 demonstrated potent hDHODH inhibition with IC₅₀ values of 9.71 ± 1.4 nM and 26.2 ± 1.8 nM, respectively. nih.gov Molecular docking studies have helped elucidate the binding modes of these inhibitors within the active site of hDHODH, revealing key interactions that distinguish highly active compounds from less active ones. nih.goveurjchem.com

Cholinesterases: Acetylcholinesterase (AChE) inhibition is a primary strategy for treating Alzheimer's disease. nih.govnih.gov Studies have identified the 4-aminoquinoline core as a promising starting point for designing new cholinesterase inhibitors. nih.govnih.gov Screening of various aminoquinoline isomers confirmed that only the 4-aminoquinoline structure exhibits significant cholinesterase inhibitory effects. nih.gov Further development led to hybrids of 4-aminoquinolines and adamantane, which showed excellent inhibitory potency against AChE, with K_i_ values ranging from 75 nM to 9.4 µM. shd-pub.org.rs

Viral and Other Proteases: Derivatives of 4-aminoquinoline have been identified as potent, non-zinc-chelating inhibitors of the Botulinum neurotoxin serotype A light chain (BoNT/A LC), a zinc metalloprotease. nih.gov This discovery highlights a mechanism of action distinct from the classic antimalarial activity of these compounds. nih.gov Additionally, in silico studies have explored the interaction of 4-aminoquinoline-4-carboxylic acid derivatives with viral enzymes like the FP2 enzyme, revealing potential π-π stacking interactions. e-century.us

Table 1: Inhibition of Various Enzymes by 4-Aminoquinoline Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

| Compound Class | Target Enzyme | Key Findings | IC₅₀ / K_i_ Values | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline-triazine hybrids | Dihydrofolate Reductase (PfDHFR) | Bifunctional inhibitors targeting both DHFR and heme polymerization. | Not specified | scispace.comnih.gov |

| Quinoline-4-carboxylic acids | Dihydroorotate Dehydrogenase (hDHODH) | Potent inhibition through specific interactions in the binding pocket. | 9.71 nM (Compound 41 ) | nih.gov |

| Quinoline-4-carboxylic acids | Dihydroorotate Dehydrogenase (hDHODH) | Potent inhibition through specific interactions in the binding pocket. | 26.2 nM (Compound 43 ) | nih.gov |

| 4-Aminoquinoline-adamantane hybrids | Acetylcholinesterase (AChE) | Excellent inhibitory potency. | 75 nM - 9.4 µM (K_i_) | shd-pub.org.rs |

Beyond enzymatic targets, 4-aminoquinoline derivatives modulate the function of various cellular receptors.

NMDA Receptor: One derivative, SM-31900, has been shown to be a high-affinity antagonist for the N-methyl-D-aspartate (NMDA) receptor glycine-binding site. nih.gov It competitively inhibited the binding of specific radioligands to rat brain membranes with K_i_ values of 1.0-11 nM. nih.gov

Toll-Like Receptors (TLRs): Certain 4-aminoquinoline analogues exhibit a significant antagonist response against Toll-like receptors (TLRs). frontiersin.org For example, chloroquine (B1663885) analogs with a 4-(N-methylpiperazine)methyl-phenyl moiety showed potent antagonist responses against hTLR with EC₅₀ values as low as 0.76 nM. frontiersin.org

Kinase Receptors: The 4-aminoquinoline scaffold is present in numerous kinase inhibitors. mdpi.com A novel series of 4-aminoquinoline-3-carboxamide derivatives were developed as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in rheumatoid arthritis. acs.org The most potent compound displayed an IC₅₀ of 5.3 nM against BTK. acs.org Other derivatives have been found to inhibit EGFR tyrosine kinase, with one compound showing an IC₅₀ value of 0.19 µM, equipotent to the standard drug Lapatinib. rsc.org

Fundamental Biological Mechanisms of Action

A classic and well-established mechanism of action for antimalarial 4-aminoquinolines is the inhibition of hemozoin formation. nih.govtandfonline.comresearchgate.net During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin, releasing toxic free heme (Fe(III)-protoporphyrin IX). tandfonline.comresearchgate.net The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin, or β-hematin. tandfonline.com

4-aminoquinoline derivatives accumulate in the parasite's acidic food vacuole and form a complex with heme. researchgate.nettandfonline.com This drug-heme complex effectively caps (B75204) the growing hemozoin crystal, preventing further polymerization. nih.gov The resulting buildup of toxic, soluble heme leads to oxidative stress, membrane damage, and ultimately, parasite death. tandfonline.com Numerous studies have demonstrated that these derivatives form strong complexes with hematin (B1673048) and effectively inhibit β-hematin formation in vitro. nih.govresearchgate.net The presence of a 7-chloro group on the quinoline ring is considered a critical requirement for this inhibitory activity. researchgate.netacs.org

Table 2: Inhibition of β-Hematin Formation by 4-Aminoquinoline-Derived Thiazolidines This table is interactive. Users can sort the data by clicking on the column headers.

| Compound No. | log K (Binding Constant) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6 | 5.24 ± 0.03 | 0.22 ± 0.06 | tandfonline.com |

| 8 | 5.54 ± 0.02 | 0.20 ± 0.04 | tandfonline.com |

| 10 | 5.66 ± 0.02 | 0.20 ± 0.09 | tandfonline.com |

| 12 | 5.74 ± 0.02 | 0.27 ± 0.09 | tandfonline.com |

| 14 | 5.35 ± 0.01 | 0.22 ± 0.02 | tandfonline.com |

| 18 | 6.14 ± 0.02 | 0.19 ± 0.05 | tandfonline.com |

| 20 | 5.92 ± 0.01 | 0.17 ± 0.09 | tandfonline.com |

| 22 | 5.66 ± 0.02 | 0.23 ± 0.04 | tandfonline.com |

| 28 | 6.25 ± 0.01 | 0.12 ± 0.03 | tandfonline.com |

The planar aromatic structure of the quinoline ring makes it an ideal candidate for interacting with DNA. Many quinolone derivatives function as anticancer agents by targeting DNA and associated enzymes. ualberta.ca

DNA Binding and Intercalation: Spectroscopic studies have shown that 4-aminoquinoline derivatives can bind to DNA, with intercalation being a common mode of interaction. researchgate.netmdpi.com This involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. Bis(4-aminoquinoline-3-carboxamide) derivatives, for instance, have been shown to interact with the double helix via an intercalative binding mode. mdpi.com

Topoisomerase Interactions: DNA topoisomerases are enzymes that manage the topological state of DNA and are validated targets for cancer chemotherapy. Quinolone derivatives have been identified as inhibitors of both type I and type II topoisomerases. ualberta.casci-hub.se Some derivatives induce cell death by trapping the enzyme-DNA cleavage complex, leading to DNA strand breaks. acs.org For example, novel benzimidazole-triazole derivatives were found to have significant inhibitory activity against topoisomerase I. acs.org Another potent quinolone derivative, compound 26 , was shown to be a significant inhibitor of Topoisomerase I, leading to DNA strand breaks and apoptosis. acs.org However, it is noteworthy that not all biologically active quinolones act via this mechanism; some have been shown to be inactive against human topoisomerases, suggesting their effects are mediated by other pathways. rsc.org

A significant mechanism through which 4-aminoquinoline derivatives exert their antiproliferative and anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.com

Studies have shown that these compounds can trigger apoptosis through multiple cellular pathways. One key mechanism involves the mitochondrial-dependent apoptotic pathway. rsc.org Treatment of cancer cells with certain 7-chloro-4-aminoquinoline-benzimidazole hybrids and quinoline-based triamides led to a disruption of the mitochondrial membrane potential (ΔΨm). mdpi.comrsc.org The loss of ΔΨm is a critical event in apoptosis, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria. rsc.org For example, one quinoline triamide derivative caused a 57.93% decrease in the mitochondrial membrane potential of MCF-7 breast cancer cells. rsc.org

Further evidence of apoptosis induction includes the externalization of phosphatidylserine (B164497) on the plasma membrane, a hallmark of early apoptotic cells. frontiersin.orgmdpi.com Flow cytometry analysis has confirmed that treatment with these derivatives significantly increases the percentage of both early and late apoptotic cells compared to untreated controls. frontiersin.orgmdpi.comrsc.org In some cases, these compounds also induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle and further contributing to their antiproliferative effects. mdpi.comrsc.org

Table 3: Antiproliferative Activity of Apoptosis-Inducing 7-Chloro-4-aminoquinoline-benzimidazole Hybrids This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | Cell Line | Cell Type | GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5d | Raji | Burkitt's lymphoma | 4.3 | mdpi.com |

| 5d | HuT78 | T-cell lymphoma | 0.4 | mdpi.com |

| 5d | CCRF-CEM | T-cell leukemia | 8.2 | mdpi.com |

| 5d | THP-1 | Acute monocytic leukemia | 0.6 | mdpi.com |

| 5e | HuT78 | T-cell lymphoma | 3.5 | mdpi.com |

| 12d | HuT78 | T-cell lymphoma | 1.1 | mdpi.com |

Computational Chemistry and Molecular Modeling of 4 Aminoquinoline 7 Carboxylic Acid Systems

Quantum Chemical Calculation Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 4-aminoquinoline (B48711) systems at an atomic level.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Quantum chemical methods are employed to investigate the electronic landscape of 4-aminoquinoline derivatives. Techniques like DFT and the outer valence Green's function (OVGF) method have been used to study the electronic structure of substituted quinolines. cnr.itresearchgate.net The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy and distribution of these orbitals provide insights into the molecule's charge transfer properties and reactivity.

For instance, studies on hybrid molecules incorporating the 4-aminoquinoline moiety have shown that the HOMO-LUMO energy distributions often localize on different parts of the molecule. nih.gov In one study of hybrid compounds of 7-substituted 4-aminoquinoline and cinnamic acid, the HOMO energy was favored in the quinoline (B57606) regions, while the LUMO distribution was favored in the cinnamic acid regions. nih.gov The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

Investigations into related compounds, such as 6-aminoquinoline, have shown that the localization of HOMO and LUMO is spread over the entire molecule and that the lowest excited state is likely a π→π* charge-transfer state. deepdyve.com Furthermore, substitutions on the quinoline ring, such as the addition of an amino group, can lower the HOMO energy level compared to the parent quinoline molecule. cnr.it These computational analyses are often correlated with experimental spectroscopic data (FT-IR, FT-Raman, UV-Vis) to validate the theoretical models. deepdyve.comdergipark.org.trresearchgate.net

Table 1: Frontier Molecular Orbital Energies for Selected 4-Aminoquinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Hybrid C14 | -5.79 | -1.78 | 4.01 |

| Hybrid C17 | -5.87 | -1.93 | 3.94 |

Data derived from studies on hybrid molecules of 7-substituted 4-aminoquinoline and cinnamic acid derivatives. nih.gov

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. For reactions involving quinoline scaffolds, DFT calculations can map out potential energy surfaces for proposed mechanistic pathways. This includes mechanisms like the concerted metalation-deprotonation (CMD) pathway, which is relevant in C-H functionalization reactions catalyzed by transition metals. rsc.org

Studies on the protodemetalation of organometallic complexes, which are central to many cross-coupling reactions used to modify the quinoline core, have used calculations to compare the energetic feasibility of different cyclic transition states (e.g., 5-, 6-, and 7-membered rings). nih.gov For example, calculations have shown that a 7-membered transition state can be energetically favored over a 6-membered one in certain acid-mediated protodemetalation reactions. nih.gov Similarly, computational studies on hydrolysis mechanisms can distinguish between different pathways, such as a frontal or side attack of a water molecule, by calculating the activation energies of the respective transition states. beilstein-journals.org

While direct studies on the synthesis of 4-aminoquinoline-7-carboxylic acid are specific, the principles from related systems apply. These computational approaches allow researchers to understand the feasibility of synthetic routes, predict the stereochemical outcomes of reactions, and design catalysts or reaction conditions that favor a desired product by lowering the energy of its corresponding transition state.

Molecular Docking and Dynamics Simulations for Ligand-Target Complexes

To understand how 4-aminoquinoline derivatives function as therapeutic agents, it is crucial to study their interactions with biological targets such as proteins and enzymes. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site and estimates the strength of the interaction, often expressed as a binding energy or score. mdpi.com This method is widely used to screen virtual libraries of compounds against a specific biological target and to understand the key interactions that confer binding affinity.

For 4-aminoquinoline derivatives, docking studies have been performed against numerous targets.

Antimalarial Targets: Docking studies have investigated the binding of 4-aminoquinoline analogs to ferriprotoporphyrin IX (heme), a key target in malaria parasites. These studies show that the quinoline nucleus interacts with the porphyrin ring, and the presence of a 7-chloro group is crucial for inhibitory activity. asm.orgnih.govacs.org Hybrid molecules have been docked against Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), revealing high-affinity binding that suggests a potential molecular target. nih.gov

Anticancer Targets: Derivatives have been docked into the ATP-binding site of tyrosine kinases like c-Src. mdpi.com These simulations reveal critical interactions, such as hydrogen bonds with residues like Glu310 and Asp404 and anchoring into hydrophobic pockets formed by residues like Val313 and Leu317. mdpi.com

Antileishmanial Targets: Inverse virtual screening has identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acids. frontiersin.orgfrontiersin.org Docking simulations confirmed stable binding within the enzyme's active site. frontiersin.org

The binding affinity is often quantified by the binding energy (ΔG) and the inhibition constant (Kᵢ). Lower binding energies and Kᵢ values indicate a more potent inhibitor.

Table 2: Molecular Docking Results for Selected 4-Aminoquinoline Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Kᵢ) (µM) | Key Interacting Residues |

|---|---|---|---|---|

| Hybrid C14 nih.gov | P. falciparum | -7.19 | 5.36 | Not specified |

| Hybrid C17 nih.gov | P. falciparum | -7.72 | 2.20 | Not specified |

| Derivative 12d mdpi.com | c-Src Kinase (PDB: 3G6H) | -119.99 (Total Energy) | Not specified | Glu310, Asp404, Val313, Leu317 |

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the binding pose predicted by docking and to observe conformational changes in both the ligand and the receptor. mdpi.comchemrxiv.org

MD simulations performed on 2-aryl-quinoline-4-carboxylic acid derivatives bound to LmNMT have demonstrated the stability of the docked poses over simulation times of 10 nanoseconds or more. frontiersin.orgchemrxiv.org In some cases, these simulations have revealed that structural flexibility and conformational changes within the enzyme can lead to an enhanced binding affinity for the ligand, an observation that would be missed by static docking alone. frontiersin.org By analyzing the trajectory of the simulation, researchers can calculate root-mean-square deviation (RMSD) to assess the stability of the complex and identify persistent hydrogen bonds or other interactions that are crucial for stable binding.

In Silico Prediction of Compound Properties for Rational Design

A crucial aspect of modern drug discovery is the early assessment of a compound's pharmacokinetic properties, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity. In silico models are widely used to predict these properties, allowing for the rational design of molecules with more favorable drug-like characteristics. frontiersin.org

For various series of 4-aminoquinoline derivatives, computational tools have been used to predict properties such as:

Lipophilicity (logP): Affects solubility, permeability, and plasma protein binding.

Aqueous Solubility (logS): Crucial for bioavailability.

Human Intestinal Absorption (HIA): Predicts the likelihood of absorption from the gut.

Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Toxicity: Flags potential hepatotoxicity or other adverse effects.

These predictions help filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.govnih.gov For example, an in silico analysis of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids identified compounds with good predicted solubility and permeability, marking them as promising leads. mdpi.com Conversely, predictions of hepatotoxicity for other derivatives can guide future synthetic efforts to remove or replace the responsible toxicophores. nih.gov This computational pre-screening is a key component of the rational design cycle, saving time and resources by focusing experimental work on the most promising candidates.

Table 3: Predicted ADME Properties for a 7-Chloro-4-aminoquinoline-benzimidazole Hybrid (Compound 12d)

| Property | Prediction | Interpretation |

|---|---|---|

| GI absorption | High | Good oral absorption expected |

| BBB permeant | No | Unlikely to cross the blood-brain barrier |

| P-gp substrate | No | Not likely to be subject to efflux by P-glycoprotein |

| CYP1A2 inhibitor | No | Low potential for interaction with CYP1A2 pathway |

| CYP2C19 inhibitor | No | Low potential for interaction with CYP2C19 pathway |

| CYP2C9 inhibitor | Yes | Potential for interaction with CYP2C9 pathway |

| CYP2D6 inhibitor | Yes | Potential for interaction with CYP2D6 pathway |

| CYP3A4 inhibitor | Yes | Potential for interaction with CYP3A4 pathway |

| Lipinski violations | 0 | Good drug-likeness according to Lipinski's rule of five |

Data derived from in silico analysis using the SwissADME web tool. mdpi.com

Emerging Research Trajectories and Future Prospects for 4 Aminoquinoline 7 Carboxylic Acid

Development of Hybrid Molecules and Conjugates for Enhanced Biological Activity

The strategy of creating hybrid molecules by combining the 4-aminoquinoline (B48711) scaffold with other pharmacophores is a burgeoning area of research aimed at enhancing biological activity and overcoming drug resistance. researchgate.net This molecular hybridization approach involves linking 4-aminoquinoline derivatives with other biologically active moieties to create a single chemical entity with potentially synergistic or additive effects. mdpi.com

Researchers have successfully synthesized and evaluated various hybrid compounds. For instance, hybrids of 4-aminoquinoline and triazolopyrimidine have been developed and tested against Plasmodium falciparum strains, targeting the essential enzyme dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov Similarly, the conjugation of 4-aminoquinoline with cinnamic acid derivatives has yielded hybrid molecules with notable antiplasmodial activity. nih.gov Another approach involves creating hybrids with ferrocene, where the resulting quinoline-ferrocene compounds with flexible linkers have shown effectiveness against different strains of Plasmodium falciparum. mdpi.com

The synthesis of these hybrids often involves coupling a functionalized 4-aminoquinoline, such as one with a carboxylic acid group, with another molecule containing a suitable reactive group. For example, 7-chloroquinoline-based carboxylic acid has been reacted with a harmine-based amine to produce a hybrid that demonstrated enhanced binding to its target. nih.gov The rationale behind this strategy is that the 4-aminoquinoline moiety can facilitate accumulation in target cells and bind to specific sites, while the conjugated partner introduces a secondary mechanism of action or improves pharmacokinetic properties. nih.gov

The following table provides examples of hybrid molecules based on the 4-aminoquinoline scaffold and their observed biological activities.

| Hybrid Partner Moiety | Linker Type | Target/Activity | Reference |

| Triazolopyrimidine | Not Specified | Antimalarial (inhibits PfDHODH) | nih.gov |

| Cinnamic Acid | Alkylamine chain | Antimalarial | mdpi.com |

| Ferrocene | Flexible Linkers | Antimalarial | mdpi.com |

| Thiazolidine | Amide bond | Antimalarial | tandfonline.comtandfonline.com |

| Acridine | Ethyl and propyl chain | Antimalarial | researchgate.net |

| Pyrano[2,3-c]pyrazole | Not Specified | Antimalarial | nih.gov |

This approach of creating hybrid molecules holds significant promise for the development of new therapeutic agents with improved efficacy and a broader spectrum of activity.

Exploration of Aminoquinoline Carboxylic Acids in Foldamers and Supramolecular Assemblies

Aminoquinoline carboxylic acids are gaining attention as versatile building blocks in the construction of foldamers and supramolecular assemblies. uni-muenchen.denih.gov Foldamers are synthetic oligomers that mimic the structure of biological molecules like proteins by folding into well-defined three-dimensional shapes. uni-muenchen.de The rigid and planar nature of the quinoline (B57606) ring, combined with the functional handles provided by the amino and carboxylic acid groups, makes these molecules ideal for directing the formation of specific secondary structures. uni-muenchen.de

In the realm of supramolecular chemistry, aminoquinoline derivatives are utilized for their ability to self-assemble into larger, ordered structures. nih.govresearchgate.net The self-assembly process is driven by intermolecular forces, including hydrogen bonding and van der Waals interactions. researchgate.net For instance, a 5,5'-biquinoline derivative has been shown to self-assemble into a helical structure through intermolecular hydrogen bonds involving the hydroxyl group, the quinoline nitrogen atom, and the amine nitrogen atom. acs.org The resulting supramolecular architectures can exhibit interesting properties and have potential applications in areas such as molecular recognition and the development of new materials. uni-muenchen.dersc.org

The table below summarizes the influence of the amino group position on the folding of aminoquinoline-2-carboxylate oligomers.

| Monomer | Substitution Pattern | Resulting Oligomer Structure | Reference |

| 8-aminoquinoline-2-carboxylate | "ortho-like" | Highly curved | uni-muenchen.de |

| 6-aminoquinoline-2-carboxylate | "para-like" | Almost linear | uni-muenchen.de |

The study of aminoquinoline carboxylic acids in foldamers and supramolecular assemblies is a rapidly developing field with the potential to yield novel materials and functional molecular systems.

Identification of Novel Biological Targets and Mechanistic Pathways

Research into 4-aminoquinoline-7-carboxylic acid and its derivatives is actively uncovering novel biological targets and elucidating their mechanisms of action, extending beyond their traditional use as antimalarial agents. While the inhibition of hemozoin formation in the malaria parasite remains a well-established mechanism for many 4-aminoquinolines, newer studies are revealing a broader range of biological activities. tandfonline.comnih.govhilarispublisher.com

A significant area of investigation is the potential of these compounds as anticancer agents. nih.gov Studies have shown that certain 4-aminoquinoline derivatives exhibit cytotoxic effects on human breast tumor cell lines. nih.gov For example, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has demonstrated particular potency against MDA-MB468 cells. nih.gov The proposed mechanisms for their anticancer activity include the inhibition of topoisomerase I, induction of apoptosis, and generation of reactive oxygen species (ROS). nih.gov

In the context of infectious diseases other than malaria, 2-aryl-quinoline-4-carboxylic acid derivatives are being explored as potential antileishmanial agents. frontiersin.org Computational studies, including inverse virtual screening and molecular docking, have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for these compounds. frontiersin.org This enzyme is crucial for the survival of the parasite, making it a promising target for new drug development.

Furthermore, quinoline derivatives are being investigated for their potential to target other cellular components and pathways. For instance, some quinoline-based compounds have been identified as inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC), a metalloprotease. nih.gov Additionally, the asialoglycoprotein receptor (ASGPR), a lectin highly expressed on hepatocytes, has been identified as a target for 3-hydroxyquinoline-4-carboxylic acid derivatives, suggesting their potential use in targeted drug delivery to the liver. publichealthtoxicology.com

The table below highlights some of the novel biological targets and the corresponding quinoline derivatives being investigated.

| Biological Target | Quinoline Derivative Class | Therapeutic Area | Reference |

| Topoisomerase I | NO-releasing quinoline derivatives | Anticancer | nih.gov |

| Leishmania major N-myristoyltransferase (LmNMT) | 2-aryl-quinoline-4-carboxylic acids | Antileishmanial | frontiersin.org |

| Asialoglycoprotein receptor (ASGPR) | 3-hydroxyquinoline-4-carboxylic acids | Targeted Drug Delivery | publichealthtoxicology.com |

| Botulinum neurotoxin serotype A light chain (BoNT/A LC) | 4-amino-7-chloroquinolines | Anti-botulism | nih.gov |

The ongoing identification of new biological targets and a deeper understanding of the mechanistic pathways of this compound and its analogs are paving the way for their application in a wider range of therapeutic areas.

Advancement of Sustainable and Scalable Synthetic Methodologies

The development of sustainable and scalable synthetic methods for producing this compound and its derivatives is a critical area of research, driven by the need for environmentally friendly and economically viable processes. nih.govnih.gov Traditional methods for quinoline synthesis often involve harsh reaction conditions, the use of hazardous reagents, and long reaction times, leading to significant environmental and economic concerns. nih.govijpsjournal.com

In response, researchers are exploring greener alternatives that adhere to the principles of sustainable chemistry. researchgate.net These include the use of nanocatalysts, which offer high efficiency and the potential for recycling. nih.govacs.org For example, nanocatalysts have been successfully employed in the solvent-free Friedlander annulation process to produce quinolines in good yields. nih.gov Other green approaches involve the use of environmentally benign catalysts such as formic acid and p-toluenesulfonic acid, as well as greener solvents like ethanol (B145695) and water. ijpsjournal.comresearchgate.net

Microwave-assisted synthesis (MAS) and ultrasound-assisted methods are also gaining traction as energy-efficient techniques that can significantly reduce reaction times. ijpsjournal.comfrontiersin.orgnih.gov For instance, new 4-aminoquinolines have been prepared in good to excellent yields using ultrasound irradiation for the reaction of 4,7-dichloroquinolines with various nucleophiles. frontiersin.orgnih.gov

The table below summarizes some of the advanced synthetic methodologies being developed for quinoline derivatives.

| Methodology | Key Features | Advantages | Reference(s) |

| Nanocatalysis | Use of nanoscale catalysts | High efficiency, recyclability, mild reaction conditions | nih.govacs.org |

| Green Catalysis | Use of environmentally friendly catalysts (e.g., formic acid) | Reduced waste, milder conditions, improved selectivity | ijpsjournal.com |

| Microwave-Assisted Synthesis (MAS) | Use of microwave irradiation | Reduced energy consumption, faster reaction times | ijpsjournal.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation | Good to excellent yields, reduced reaction times | frontiersin.orgnih.gov |

| Scalable Enamine Synthesis | Multi-step process involving enamine formation | High overall yield and purity, suitable for large-scale production | researchgate.net |

These advancements in synthetic methodologies are crucial for ensuring the continued availability of this compound and its derivatives for research and potential therapeutic applications in a sustainable and cost-effective manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.